

An In-depth Technical Guide to 2-Chloro-4,6-dimethoxypyrimidine

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Compound of Interest

Compound Name: 2-Chloro-4,6-dimethoxypyrimidine

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Abstract

2-Chloro-4,6-dimethoxypyrimidine is a pivotal chemical intermediate, extensively utilized in the synthesis of a wide array of bioactive molecules. With the CAS number 13223-25-1, this pyrimidine derivative is a cornerstone in the development of pharmaceuticals and agrochemicals. Its unique structural arrangement, featuring a reactive chlorine atom and two methoxy groups, allows for versatile chemical modifications, making it an invaluable building block in organic synthesis. This guide provides a comprehensive overview of its structure, physicochemical properties, synthesis methodologies, and applications, with a focus on its role in the creation of novel therapeutic agents and crop protection agents.

Chemical Structure and Properties

2-Chloro-4,6-dimethoxypyrimidine is a heterocyclic compound characterized by a pyrimidine ring substituted with a chlorine atom at the 2-position and two methoxy groups at the 4- and 6-positions.^[1] The presence of the electron-withdrawing chlorine atom and the electron-donating methoxy groups influences the reactivity of the pyrimidine ring, making it susceptible to nucleophilic substitution at the 2-position.

Physicochemical Properties

The physical and chemical properties of **2-Chloro-4,6-dimethoxypyrimidine** are summarized in the table below. This data is crucial for its handling, storage, and application in synthetic chemistry.

Property	Value	Reference(s)
Molecular Formula	C ₆ H ₇ ClN ₂ O ₂	[1][2]
Molecular Weight	174.58 g/mol	[1][2]
IUPAC Name	2-chloro-4,6-dimethoxypyrimidine	[1]
CAS Number	13223-25-1	[1][2]
Appearance	White to light yellow crystalline powder	[2][3]
Melting Point	100-105 °C	[2][3]
Boiling Point	317.1 ± 22.0 °C at 760 mmHg	[2]
Density	1.3 ± 0.1 g/cm ³	[2]
Flash Point	145.6 ± 22.3 °C	[2]
Solubility	Soluble in various organic solvents.	
Purity	≥98% (GC)	[3]

Spectral Data

Spectroscopic data is essential for the identification and characterization of **2-Chloro-4,6-dimethoxypyrimidine**. While detailed spectral data is not extensively available in the public domain, mentions of its characterization by ¹H and ¹³C Nuclear Magnetic Resonance (NMR), as well as high-resolution mass spectrometry, have been noted in the synthesis of its derivatives. [4][5]

Synthesis of 2-Chloro-4,6-dimethoxypyrimidine

Several synthetic routes for the preparation of **2-Chloro-4,6-dimethoxypyrimidine** have been developed. These methods often involve multi-step reactions starting from readily available precursors.

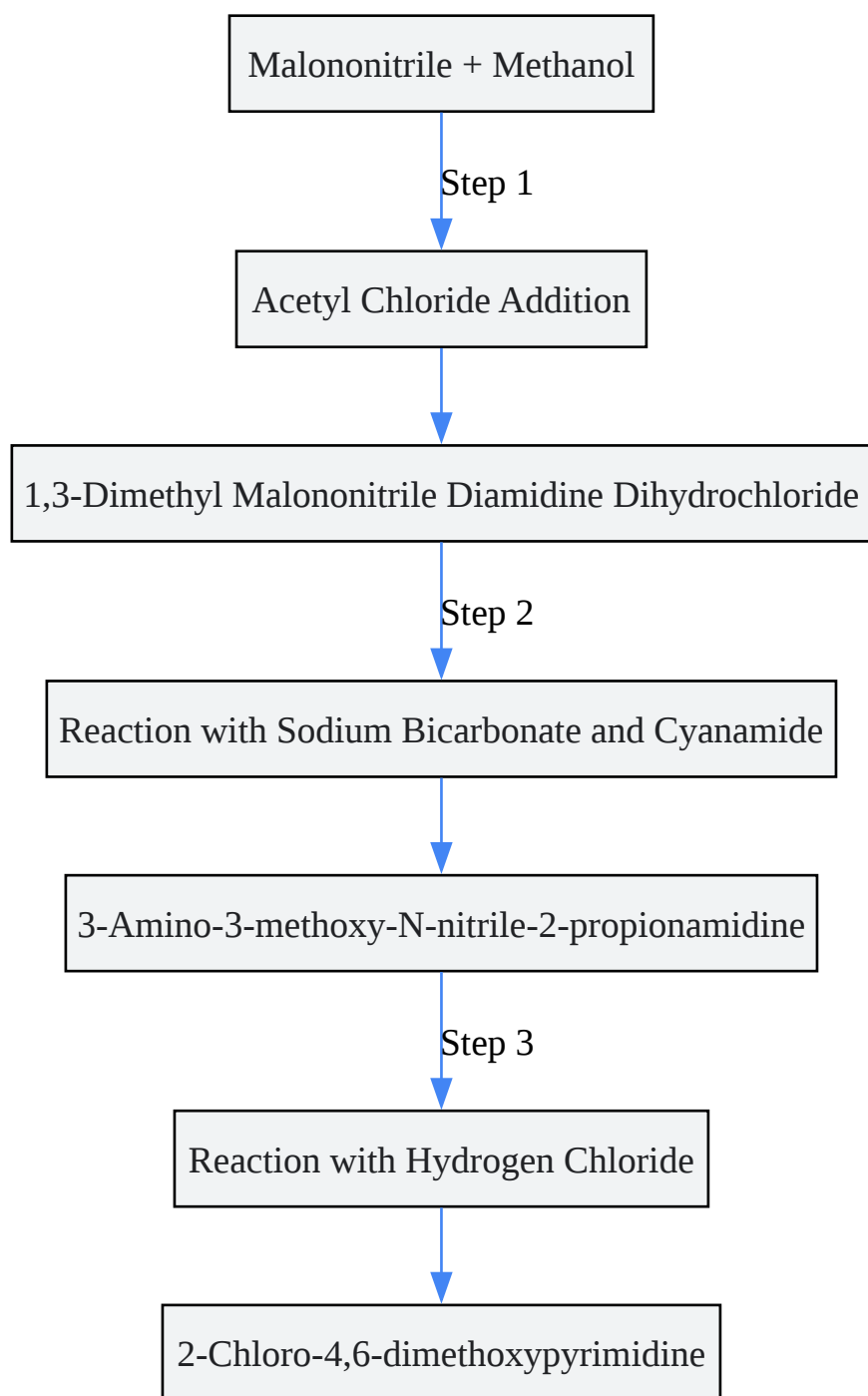
Synthesis from 2-Amino-4,6-dimethoxypyrimidine

One common method involves the diazotization of 2-amino-4,6-dimethoxypyrimidine followed by a Sandmeyer-type reaction.^[6] Although this method is established, it is reported to have a relatively low yield of around 30%.^[7]

- **Diazotization:** 180 g (1.16 moles) of 2-amino-4,6-dimethoxypyrimidine is added in batches to 1,260 ml of 36% hydrochloric acid in a 5-liter four-necked flask, cooled to 0°C.^[6] The mixture is stirred for approximately 1 hour until it becomes a syrupy consistency.^[6]
- **Sandmeyer Reaction:** The reaction mixture is further cooled to -15°C. A solution of 159 g (2.3 moles) of sodium nitrite in 260 ml of water is then slowly added dropwise over about 1 hour with vigorous stirring, maintaining the temperature between -15°C and -10°C.^[6]
- **Work-up and Purification:** After the addition is complete, the mixture is stirred for an additional hour.^[6] The pH is adjusted to 7 by the slow, dropwise addition of 1.5 liters of 30% aqueous sodium hydroxide at -5°C.^[6] The resulting precipitate is collected by filtration, and the target compound is extracted with ethyl acetate.^[6] The organic layer is washed, dried, and the solvent is evaporated to yield the crude product.^[6] Purification by silica gel chromatography provides the final white crystalline product.^[6]

Synthesis from Malononitrile

A more recent and higher-yielding approach utilizes malononitrile as a starting material.^{[7][8]} This method involves a three-step process: a salifying reaction, a cyanamide reaction, and a condensation reaction.^[7] This route is favored for its cost-effectiveness and improved yield.^[8]



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Caption: Synthesis workflow of **2-Chloro-4,6-dimethoxypyrimidine** from malononitrile.

Applications in Synthesis

2-Chloro-4,6-dimethoxypyrimidine is a versatile building block in organic synthesis, primarily due to the reactivity of the chlorine atom at the 2-position, which can be readily displaced by various nucleophiles.

Agrochemicals

This compound is a crucial intermediate in the production of sulfonylurea herbicides.[8] Many herbicides in this class are synthesized using **2-Chloro-4,6-dimethoxypyrimidine** as a key precursor.[8] It is also used in the formulation of fungicides.[3]

Pharmaceuticals

In the pharmaceutical industry, **2-Chloro-4,6-dimethoxypyrimidine** serves as an important intermediate in the synthesis of various therapeutic agents, including antiviral and anticancer drugs.[3] Its ability to be incorporated into more complex molecular scaffolds makes it a valuable tool for medicinal chemists.

Other Applications

Beyond agrochemicals and pharmaceuticals, **2-Chloro-4,6-dimethoxypyrimidine** is also explored for its potential in material science, and as an intermediate in the synthesis of dyes and pigments.[3] It can also be used as a standard in analytical methods for the detection and quantification of related compounds.[3]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **2-Chloro-4,6-dimethoxypyrimidine** is classified as harmful if swallowed and causes serious eye irritation.[1] Appropriate personal protective equipment, such as gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be stored in a cool, dry, and well-ventilated area.

Conclusion

2-Chloro-4,6-dimethoxypyrimidine is a chemical intermediate of significant importance in the fields of agrochemical and pharmaceutical development. Its well-defined structure and versatile reactivity provide a robust platform for the synthesis of a diverse range of complex molecules. The synthetic methodologies outlined in this guide, particularly the high-yielding route from

malononitrile, underscore the ongoing efforts to optimize its production for industrial applications. As research in drug discovery and crop science continues to advance, the demand for such pivotal building blocks is expected to grow, further solidifying the role of **2-Chloro-4,6-dimethoxypyrimidine** in these critical sectors.

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